molecular formula C8H16Cl2O B114174 Bis(4-chlorobutyl) ether CAS No. 6334-96-9

Bis(4-chlorobutyl) ether

Cat. No.: B114174
CAS No.: 6334-96-9
M. Wt: 199.11 g/mol
InChI Key: PVBMXMKIKMJQRK-UHFFFAOYSA-N
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Description

It is a colorless liquid that is primarily used as an ether-containing linker in the synthesis of various organic compounds . The compound is characterized by the presence of two 4-chlorobutyl groups connected by an oxygen atom, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(4-chlorobutyl) ether typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of a catalyst. One common method includes the following steps :

    Preparation of Mixed Solution: A mixed solution of tetrahydrofuran, a chlorinating agent (such as phosphorus oxychloride), and concentrated sulfuric acid is prepared at a low temperature.

    Reaction: The mixed solution is added dropwise into a solvent while maintaining the temperature between 70-90°C. The reaction is allowed to proceed for a specified duration.

    Purification: After the reaction, the mixture is distilled to remove unreacted tetrahydrofuran and byproducts. The organic layer is separated, washed with sodium bicarbonate and saturated salt solution, dried, and then distilled under reduced pressure to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis(4-chlorobutyl) ether undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different ethers.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Bis(4-chlorobutyl) ether has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(4-chlorobutyl) ether involves its ability to act as a bifunctional linker, facilitating the formation of complex molecular structuresThis property makes it a valuable intermediate in organic synthesis, enabling the construction of diverse chemical entities .

Comparison with Similar Compounds

Uniqueness: Bis(4-chlorobutyl) ether is unique due to its bifunctional nature, allowing it to serve as a versatile linker in organic synthesis. Its ability to undergo various chemical reactions, including substitution and oxidation, makes it a valuable intermediate in the preparation of complex molecules. Additionally, its applications in multiple fields, including chemistry, biology, medicine, and industry, highlight its significance and versatility .

Properties

IUPAC Name

1-chloro-4-(4-chlorobutoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBMXMKIKMJQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)COCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064241
Record name Butane, 1,1'-oxybis[4-chloro-
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Molecular Weight

199.11 g/mol
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CAS No.

6334-96-9
Record name 1,1′-Oxybis[4-chlorobutane]
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Record name Bis(4-chlorobutyl) ether
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Record name Bis(4-chlorobutyl) ether
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Record name Butane, 1,1'-oxybis[4-chloro-
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Record name Butane, 1,1'-oxybis[4-chloro-
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Record name Bis(4-chlorobutyl) ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Bis(4-chlorobutyl) ether being investigated as a potential simulant for sulfur mustard?

A1: Researchers are constantly seeking safe and readily available alternatives to hazardous substances like sulfur mustard, especially for testing protective materials. this compound's sorption behavior in elastomers, specifically butyl rubber (IIR) and polyisoprene (PI), has been studied for this purpose []. While not a perfect match, understanding how this compound interacts with these materials offers insights into the performance of protective gear against chemical threats.

Q2: How does the sorption of this compound compare to other potential simulants in elastomers?

A2: In a study comparing various potential simulants, this compound exhibited the lowest sorption in both butyl rubber (IIR) and polyisoprene (PI) []. This suggests that it penetrates these elastomers to a lesser extent compared to other compounds studied, such as n-octane or dimethyl methylphosphonate. This information is valuable when selecting appropriate simulants to mimic the behavior of sulfur mustard in penetration studies.

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